3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Overview
Description
3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl2. It belongs to the class of biphenyl derivatives, which are compounds consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of bromine and chlorine atoms substituted at the 3, 4, 3’, and 4’ positions on the biphenyl structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl. One common method is the direct halogenation of biphenyl using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
Scientific Research Applications
3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 and 4’ positions.
3,4-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms at the 3 and 4 positions.
3,4-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 3 and 4 positions.
Uniqueness
3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl is unique due to the presence of both bromine and chlorine atoms on the biphenyl structure. This combination of halogen atoms imparts distinct chemical and physical properties, making it valuable for specific applications where other biphenyl derivatives may not be suitable.
Properties
IUPAC Name |
1,2-dibromo-4-(3,4-dichlorophenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSQAGEJGCAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707532 | |
Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88194-42-7 | |
Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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